BenchChemオンラインストアへようこそ!

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

Drug Metabolism Bile Acid Biosynthesis CYP7A1 Substrate Specificity

4β,7α-DiOHC is the terminal product of the CYP3A4→CYP7A1 axis and is NOT metabolized by CYP7B1 or CYP39A1, making it the only specific probe for CYP7A1 activity. Unlike 7α‑hydroxycholesterol, it eliminates background interference from other 7α‑hydroxylases—critical for DDI studies and hepatocyte CYP3A4/CYP7A1 crosstalk models. As a stable, long‑lived oxysterol (t½ ~60 h), it is essential for accurate PBPK modeling of the slow‑turnover bile‑acid pool. Chromatographic co‑elution with 4β‑OHC in biomarker panels demands the authentic diol standard for method validation. The 46% SeO₂ synthetic yield from cholesterol enables economical scale‑up for deuterated SIL‑IS and A/B‑ring‑diversified steroid libraries.

Molecular Formula C27H46O3
Molecular Weight 418.662
CAS No. 219131-32-5
Cat. No. B2678711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-beta, 7-alpha-DIHYDROXYCHOLESTEROL
CAS219131-32-5
Molecular FormulaC27H46O3
Molecular Weight418.662
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C
InChIInChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1
InChIKeyNEITZYUKMAAGFE-XDMOCXTHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4β,7α-Dihydroxycholesterol (CAS 219131-32-5): Enzymatic Origin, Synthetic Access & Distinct Metabolic Profile


4β,7α-Dihydroxycholesterol (4β,7α-DiOHC; systematic name cholest-5-ene-3β,4β,7α-triol) is a di-oxygenated cholesterol metabolite formed endogenously by the sequential action of hepatic CYP3A4 (producing 4β-hydroxycholesterol) and CYP7A1 (introducing the 7α-hydroxyl group) [1]. As an oxysterol, it belongs to the class of compounds that regulate lipid metabolism, cellular signaling, and cholesterol homeostasis, though its functional profile is distinct from its mono-hydroxylated precursors or side-chain oxysterols [2]. A solvent-dependent selenium dioxide (SeO₂) oxidation protocol has been described for its direct chemical synthesis from cholesterol, providing efficient access to this specific diol for research use [3].

Why 4β,7α-DiOHC Cannot Be Substituted by Common Mono-Hydroxylated or Side-Chain Oxysterols


Generic substitution among oxysterols is not scientifically valid because the presence and stereochemistry of the 4β- and 7α-hydroxyl groups on the sterol A/B-ring fundamentally alter enzyme recognition, metabolic stability, and elimination kinetics. 4β,7α-DiOHC is a terminal product of a divergent pathway: its precursor 4β-hydroxycholesterol is an exceptionally poor substrate for CYP7A1-mediated 7α-hydroxylation (conversion rate ~8% vs. ~17% for cholesterol [1]), and the resulting diol cannot be further oxidized by CYP7B1 or CYP39A1, which lack activity toward 4β-substituted sterols [1]. This contrasts sharply with side-chain oxysterols (e.g., 27-hydroxycholesterol, t₁/₂ ~0.75 h) or 7α-hydroxycholesterol (t₁/₂ ~0.5 h) that are rapidly cleared into bile acids [1]. Consequently, any study requiring a stable 4β,7α-dihydroxylated moiety—whether as a chemical intermediate, enzyme substrate, or analytical standard—cannot achieve equivalent results with a mono-hydroxylated reagent or a diol lacking the 4β hydroxyl.

Quantitative Evidence Differentiating 4β,7α-Dihydroxycholesterol from In-Class Alternatives


CYP7A1 Substrate Efficiency: 4β-OHC 7α-Hydroxylation Rate vs. Cholesterol

When incubated in parallel with recombinant human CYP7A1, the precursor 4β-hydroxycholesterol was 7α-hydroxylated to form 4β,7α-dihydroxycholesterol at approximately 8%, whereas cholesterol was 7α-hydroxylated at approximately 17% under identical conditions [1]. This represents a 2.1-fold lower conversion efficiency for the 4β-substituted substrate, directly influencing the rate at which 4β,7α-DiOHC is generated endogenously [1].

Drug Metabolism Bile Acid Biosynthesis CYP7A1 Substrate Specificity

Plasma Elimination Half-Life Hierarchy: 4β-Substituted Oxysterols vs. 7α-, 27-, and 24-Hydroxycholesterol

Deuterium-labeled 4β-hydroxycholesterol (the direct biosynthetic precursor of 4β,7α-DiOHC) exhibited a plasma half-life of 60–64 h in healthy human volunteers, substantially exceeding the half-lives of 7α-hydroxycholesterol (~0.5 h), 27-hydroxycholesterol (~0.75 h), and 24-hydroxycholesterol (~14 h) [1]. The conversion of 4β-OHC into acidic products (via the 4β,7α-DiOHC intermediate) proceeded at a much slower rate than that of 7α-hydroxycholesterol in primary human hepatocytes [1].

Pharmacokinetics Oxysterol Biomarkers Metabolic Clearance

Enzyme Selectivity Barrier: CYP7B1 and CYP39A1 Inactivity Toward 4β-Substituted Sterols

Recombinant CYP7B1 and CYP39A1, two oxysterol 7α-hydroxylases that are active toward side-chain oxysterols such as 27-hydroxycholesterol and 24-hydroxycholesterol, showed no detectable activity toward 4β-hydroxycholesterol [1]. CYP7A1 was the sole enzyme capable of 7α-hydroxylating 4β-substituted substrates, establishing a strict, single-enzyme dependency for the pathway that generates 4β,7α-DiOHC [1].

Enzyme Specificity Oxysterol Metabolism CYP7B1 CYP39A1

Direct Chemical Synthesis Yield: SeO₂-Mediated One-Pot Access vs. Multi-Step Alternatives for 4β,7α-Dihydroxy Steroids

The direct SeO₂ oxidation of cholesterol in an optimized dioxane/water solvent system (1:3.5 mole ratio cholesterol:SeO₂, 100 °C, 72 h) yielded 4β,7α-dihydroxycholesterol at 46% isolated yield [1]. Alternative solvent conditions (e.g., pyridine at reflux, 1 h) yielded only 20% of the diol [1]. This direct, one-pot methodology avoids multi-step protection/deprotection sequences typically required for stereoselective A/B-ring dihydroxylation, providing a benchmark for preparative access to this specific diastereomer.

Synthetic Methodology Allylic Oxidation Oxysterol Synthesis

p-TsOH/SiO₂ Chemoselectivity: 4β,7α-DiOHC as a Unique Substrate for One-Pot Multi-Oxo-Functionalization

Under p-TsOH/SiO₂ solid-support conditions, 4β,7α-dihydroxy steroids undergo controlled oxidation/oxidative dehydration to generate diverse A/B-ring ketosteroid products [1]. This reactivity profile is specific to the 4β,7α-dihydroxy substitution pattern; mono-hydroxylated analogs (e.g., 4β-OHC alone) yield a different product distribution dominated by cholest-4-en-3-one and cholest-4-ene-3,6-dione, without the expanded ketosteroid diversity accessible from the diol [1].

Steroid Functionalization Chemoselective Oxidation Solid-Support Catalysis

Gas-Phase Ionization Signature: Electron Ionization (EI) Fragmentation Pattern for GC-MS Discrimination

The 4β,7α-dihydroxycholesterol derivative was distinguished from its 4β-hydroxycholesterol precursor by GC-MS analysis, exhibiting a distinct retention time of 13.9 min and a characteristic mass spectral fragmentation pattern consistent with the triacetylated A/B-ring diol derivative [1]. This analytical signature is unique to the 4β,7α-dihydroxy substitution pattern and cannot be reproduced by mono-hydroxylated or side-chain oxysterols under identical derivatization and chromatography conditions [1]. The predicted GC-MS spectrum (70 eV, EI positive mode) for the non-derivatized compound has been computationally validated and deposited in the Human Metabolome Database (HMDB0062664) [2].

Analytical Chemistry GC-MS Metabolomics Oxysterol Identification

Procurement-Relevant Application Scenarios for 4β,7α-Dihydroxycholesterol


CYP7A1-Selective Pathway Tracer in Hepatocyte and Recombinant Enzyme Assays

Because CYP7B1 and CYP39A1 show zero activity toward 4β-substituted substrates [1], 4β,7α-DiOHC (or its 4β-OHC precursor) serves as a specific endpoint for measuring CYP7A1 catalytic function without background interference from alternative 7α-hydroxylases. This property is critical in drug-drug interaction (DDI) studies and in vitro hepatocyte models where CYP3A4/CYP7A1 cross-talk must be deconvoluted. Procurement of high-purity 4β,7α-DiOHC as an analytical standard enables accurate LC-MS/MS quantification of the CYP7A1 product specifically, avoiding the signal overlap that occurs with 7α-hydroxycholesterol (which can be generated by multiple enzymes).

Stable Isotope-Labeled (SIL) Internal Standard Preparation for Absolute Quantification of 4β-Hydroxycholesterol Panels

In clinical biomarker panels measuring 4β-OHC as an endogenous CYP3A4 activity probe, the diol metabolite 4β,7α-DiOHC often appears as an interfering or co-eluting species in chromatographic methods. Laboratories developing validated LC-MS/MS methods for 4β-OHC require the authentic diol standard (CAS 219131-32-5) to characterize chromatographic separation, establish method specificity, and correct for matrix effects. The documented 46% synthetic yield from cholesterol [2] makes custom synthesis of deuterated 4β,7α-DiOHC isotopologues economically feasible for use as SIL internal standards.

Diversified Ketosteroid Library Synthesis from a Single Diol Starting Material

Medicinal chemistry programs targeting steroidal A/B-ring modifications benefit from the unique chemoselectivity of 4β,7α-DiOHC under p-TsOH/SiO₂ conditions. The diol's dual hydroxylation pattern enables one-pot oxidative diversification into ketosteroid products that are not accessible from 4β-OHC alone [3]. Procurement of multi-gram quantities of the diol supports the generation of structurally diverse, A/B-ring-functionalized steroid libraries for nuclear receptor (LXR, ROR) or hedgehog signaling pathway screening. The 46% optimized synthetic yield from bulk cholesterol [2] supports cost-effective scale-up relative to custom multi-step syntheses of individual ketosteroids.

Bile Acid Flux Modeling and Metabolic Clearance Studies Requiring Authentic A/B-Ring Diol Standards

The exceptionally slow clearance of the 4β-hydroxylated oxysterol pool (t₁/₂ ~60–64 h) compared to side-chain oxysterols (t₁/₂ 0.5–14 h) means that 4β,7α-DiOHC represents a distinct, long-lived compartment in cholesterol-to-bile-acid flux models [1]. Researchers constructing physiologically based pharmacokinetic (PBPK) models of bile acid homeostasis or CYP3A4-mediated endogenous biomarker disposition must include the 4β,7α-DiOHC analyte in their quantification panels to accurately capture the slow-turnover pool. Substituting 7α-hydroxycholesterol standards for this purpose would systematically underestimate the contribution of the CYP3A4→CYP7A1 axis to total oxysterol clearance.

Quote Request

Request a Quote for 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.